3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
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Overview
Description
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential therapeutic applications. Sulfonamides are a class of compounds known for their antibacterial properties and have been widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-chlorobenzenesulfonyl chloride in an aqueous alkaline medium. The reaction is carried out under constant stirring at room temperature, resulting in the formation of the desired sulfonamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted sulfonamides and their derivatives, which can have different biological activities .
Scientific Research Applications
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By binding to the active site of the enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- 4-bromobenzenesulfonamide derivatives
- N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-benzenesulfonamides
Uniqueness
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is unique due to the presence of the chlorine atom, which can enhance its biological activity and specificity. This structural modification can lead to improved pharmacokinetic properties and increased potency compared to other sulfonamide derivatives .
Properties
IUPAC Name |
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-10-2-1-3-12(8-10)21(17,18)16-11-4-5-13-14(9-11)20-7-6-19-13/h1-5,8-9,16H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPSEVBGLAFDLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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